4-Ethylpiperidin-4-ol
Overview
Description
4-Ethylpiperidin-4-ol is a compound related to the piperidine family, which is a class of organic compounds characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various bioactive molecules and pharmaceuticals. The studies provided explore different aspects of piperidine derivatives, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of piperidine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired stereochemistry. For instance, the synthesis of a weak nucleophilic base related to 4-ethylpiperidin-4-ol is described, which involves a two-stage process via a pyrylium salt and demonstrates the influence of substituents on the reactivity of the compound . Another study presents a diastereoselective synthesis of 4-hydroxypiperidin-2-ones using a Cu(I)-catalyzed reductive aldol cyclization, which is a method that could potentially be adapted for the synthesis of 4-ethylpiperidin-4-ol derivatives . Additionally, an enantiospecific synthesis of a related compound, (3S,4R)-3-amino-4-ethylpiperidine, is achieved in eight steps from a readily available starting material, highlighting the importance of chiral intermediates and selective reactions in the synthesis of piperidine derivatives .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their chemical behavior and interaction with biological targets. X-ray crystallography data can confirm the ground-state conformation of these compounds, as seen in the study of a weak nucleophilic base where the Janus effect is observed, influencing the steric protection against electrophilic attack . The conformation of the piperidine ring is also investigated in other derivatives, where bulky substituents and intramolecular hydrogen bonds play a role in stabilizing certain conformations .
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions, which are essential for their application in organic synthesis and drug development. The weak nucleophilic base synthesized in one study is capable of substituting nonnucleophilic bases in organic syntheses and reacts with amines to form N-alkylpyridinium salts . The etherification of 4-arylpiperidin-4-ols and the reactivity of cis and trans isomers are also explored, providing insights into the reactivity patterns of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The interaction of substituents, such as the axial hydroxyl group with axial methyl groups, can cause shifts in NMR signals and affect the IR spectra, as discussed in the study of 4-tert-butyl-4-hydroxy piperidine derivatives . The cytotoxicity and cell cycle arrest effects of DNA-threading bis(9-aminoacridine-4-carboxamides) with piperidine sidechains also demonstrate the biological relevance of these compounds' properties .
Scientific Research Applications
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Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
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Drug Discovery
- Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
- Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
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HIV Treatment
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HIV Treatment
- A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .
- The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .
- The CCR5 antagonistic activities of the compounds have also been evaluated .
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Pharmaceutical Reference Standards
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Pesticide Discovery
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Terpinen-4-ol in Gastrointestinal Cancers
- Terpinen-4-ol, a naturally occurring monoterpene, is the main bioactive component of tea-tree oil and has been shown to have many biological activities .
- It has been studied for its antitumor effects in prostate and gastrointestinal malignancies, alone and in combination with chemotherapeutic and biological agents .
- Terpinen-4-ol induces a significant growth inhibition of colorectal, pancreatic, prostate and gastric cancer cells in a dose-dependent manner .
- Considerable reduction in tumor volume was seen following terpinen-4-ol treatment alone and with cetuximab .
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Pharmaceutical Reference Standards
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Pesticide Discovery
Safety And Hazards
Future Directions
While specific future directions for 4-Ethylpiperidin-4-ol were not found, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The expansion of photoredox and electrochemical organic reaction methodologies has led to an impressive growth in synthetic processes involving electron transfer .
properties
IUPAC Name |
4-ethylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-7(9)3-5-8-6-4-7/h8-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKJSNPSNJCJCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylpiperidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.